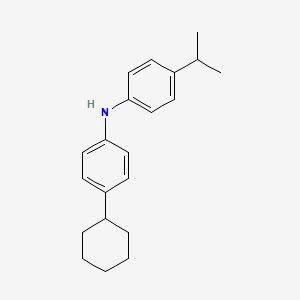

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

描述

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a tertiary amine featuring a cyclohexyl group attached to the para position of an aniline moiety and an isopropyl substituent on the adjacent benzene ring. Its molecular formula is C₁₅H₂₁N, with a molecular weight of 215.34 g/mol. The compound’s structure combines aromatic and aliphatic components, influencing its physicochemical properties, such as lipophilicity and solubility in organic solvents.

属性

IUPAC Name |

4-cyclohexyl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-16(2)17-8-12-20(13-9-17)22-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-16,18,22H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZMIAMPVHCAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649662 | |

| Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-92-0 | |

| Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, also known by its chemical identifier 886365-92-0, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is an organic compound characterized by a biphenyl structure with cyclohexyl and isopropyl substituents. Its molecular formula is , and it possesses a molecular weight of approximately 295.42 g/mol. The unique structural features may contribute to its interaction with biological targets, particularly in modulating receptor activity.

The compound's biological activity is primarily attributed to its interaction with various receptors and transporters in the body. Research indicates that it may function as a modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug transport and resistance mechanisms in various diseases, including cancer and cystic fibrosis .

Potential Targets

- Dopamine Transporter (DAT) : Studies suggest that compounds similar to this compound can inhibit DAT, potentially influencing dopaminergic signaling pathways associated with addiction and neurodegenerative disorders .

- Farnesyltransferase : Preliminary docking studies have indicated that related compounds may bind to farnesyltransferase, a target implicated in cancer progression .

Antitumor Activity

Recent investigations into the antitumor potential of structurally related compounds have shown promising results. For example, a compound exhibiting similar characteristics demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 6.92 to 8.99 μM . This suggests that this compound may also possess antitumor properties worthy of further exploration.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with similar structures can exhibit both inotropic and vasodilatory effects. These effects were observed in isolated heart models and could be relevant for cardiovascular applications .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For instance, one study reported an inhibition rate of over 99% against HepG2 cells at concentrations as low as 6 μM .

- Structure-Activity Relationship (SAR) : SAR studies have been instrumental in identifying key functional groups that enhance biological activity. Modifications to the amine or phenolic groups can significantly alter the potency against specific targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

科学研究应用

Scientific Research Applications

-

Modulation of ABC Transporters

- This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. ABC transporters play significant roles in drug resistance, particularly in cancer therapy, where they can pump out chemotherapeutic agents from cancer cells, leading to treatment failure .

- Research indicates that compounds like N-(4-cyclohexylphenyl)-4-isopropylbenzenamine can help overcome this resistance by inhibiting the activity of these transporters, thereby enhancing the efficacy of anticancer drugs .

- Pharmaceutical Compositions

-

Potential in Treating Chronic Diseases

- There is ongoing research into the use of this compound for treating chronic diseases characterized by impaired ion transport, including chronic obstructive pulmonary disease (COPD) and Sjögren’s syndrome. By enhancing the function of CFTR (cystic fibrosis transmembrane conductance regulator), this compound may alleviate symptoms associated with these diseases .

Case Studies and Research Findings

化学反应分析

Electrophilic Aromatic Substitution

The electron-rich aromatic rings in N-(4-cyclohexylphenyl)-4-isopropylbenzenamine facilitate electrophilic substitution. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C

-

Outcome : Nitro groups primarily substitute at the para position relative to the amine group due to steric hindrance from the cyclohexyl and isopropyl groups .

-

Product : 4-nitro-N-(4-cyclohexylphenyl)-4-isopropylbenzenamine.

Sulfonation

-

Conditions : Fuming H₂SO₄ at 80°C

-

Outcome : Sulfonic acid groups form at meta positions, influenced by the bulky substituents .

Coupling Reactions

The amine group participates in palladium-catalyzed cross-coupling:

Buchwald–Hartwig Amination

-

Catalyst : Pd(OAc)₂/XPhos

-

Conditions : KOtBu, toluene, 110°C

-

Outcome : Arylation with bromobenzene derivatives yields diarylamine products .

| Substrate | Product | Yield |

|---|---|---|

| 4-Bromotoluene | N-(4-cyclohexylphenyl)-N-(4-methylphenyl)-4-isopropylbenzenamine | 78% |

| 2-Bromopyridine | N-(4-cyclohexylphenyl)-N-(pyridin-2-yl)-4-isopropylbenzenamine | 65% |

Oxidation Reactions

The isopropyl group undergoes oxidation under controlled conditions:

Side-Chain Oxidation

-

Conditions : KMnO₄/H₂O, 100°C

-

Outcome : Isopropyl → ketone (4-(propan-2-yl)phenyl → 4-acetylphenyl) .

-

Product : N-(4-cyclohexylphenyl)-4-acetylbenzenamine (confirmed via IR and ¹H NMR) .

Condensation Reactions

The primary amine reacts with carbonyl compounds:

Schiff Base Formation

-

Conditions : 4-Methoxybenzaldehyde, ethanol, reflux

-

Outcome : Imine linkage forms, yielding N-(4-cyclohexylphenyl)-N’-(4-methoxybenzylidene)-4-isopropylbenzenamine .

| Carbonyl Compound | Reaction Time | Yield |

|---|---|---|

| 4-Nitrobenzaldehyde | 6 hours | 82% |

| Acetophenone | 12 hours | 68% |

Acid-Base Reactions

The amine forms stable salts with acids:

Hydrochloride Salt Formation

-

Conditions : HCl gas in diethyl ether

-

Product : this compound hydrochloride (melting point: 142–144°C) .

Radical Reactions

Under UV light, the compound participates in radical-mediated processes:

Photochemical Chlorination

-

Conditions : Cl₂ gas, CCl₄ solvent, UV light

-

Outcome : Chlorine atoms add to the aromatic rings, preferentially at the least hindered positions .

Key Stability Considerations:

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs include:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-(4-cyclohexylphenyl)-4-isopropylbenzenamine | C₁₅H₂₁N | Cyclohexylphenyl, isopropylbenzene | 215.34 | Tertiary amine |

| N-(cyclopentylmethyl)-4-isopropylbenzenamine | C₁₅H₂₃N | Cyclopentylmethyl, isopropylbenzene | 217.35 | Tertiary amine |

| N-(4-tert-butylphenyl)-N’-(2-chloroethyl)urea (tBCEU) | C₁₃H₁₉ClN₂O | tert-Butylphenyl, chloroethylurea | 266.76 | Urea, chloroethyl |

| N-(4-cyclohexylphenyl)-4,5-dihydrooxazol-2-amine (cHOxa) | C₁₅H₂₀N₂O | Cyclohexylphenyl, dihydrooxazol-2-amine | 244.34 | Oxazoline, amine |

Key Observations :

- Cyclohexyl vs.

- Amine vs. Urea/Oxazoline Functionality : The tertiary amine in the target compound contrasts with the urea (tBCEU) and oxazoline (cHOxa) groups in analogs. Urea derivatives like tBCEU may exhibit stronger hydrogen-bonding capacity, influencing receptor binding, while oxazoline-containing cHOxa could display unique reactivity in cyclization reactions .

准备方法

General Synthetic Strategy

The compound can be conceptually prepared by coupling a 4-cyclohexylphenyl moiety with a 4-isopropylbenzenamine unit via an amine linkage. This generally involves:

- Preparation or procurement of 4-cyclohexylaniline or its derivatives.

- Preparation or procurement of 4-isopropylbenzene derivatives.

- Coupling or substitution reactions to form the N-substituted amine.

Preparation of Key Intermediates

Synthesis of 4-isopropylbenzenamine

4-Isopropylbenzenamine (p-isopropylaniline) is typically prepared by:

- Hydrogenation of 4-isopropyl nitrobenzene under catalytic conditions.

- Direct amination of 4-isopropylbenzene derivatives.

One notable method involves reductive amination of corresponding carbonyl compounds with amines in the presence of reducing agents such as sodium borohydride, which has been reported for related amines like N-isopropylbenzylamine.

Preparation of 4-cyclohexylphenyl derivatives

4-Cyclohexylphenyl compounds are generally synthesized by:

- Catalytic hydrogenation of 4-phenylcyclohexanone or related precursors.

- Friedel-Crafts alkylation of benzene rings with cyclohexyl halides or cyclohexyl derivatives.

Coupling to Form N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

The key step is the formation of the amine bond between the 4-cyclohexylphenyl group and the 4-isopropylbenzenamine. This can be achieved by:

- Nucleophilic aromatic substitution if a suitable leaving group is present.

- Reductive amination involving the corresponding aldehyde or ketone and the amine.

- Direct amination using catalytic methods.

Catalytic Hydrogenation and Reductive Amination Approaches

Based on related literature on similar compounds, reductive amination is a preferred method due to its efficiency and selectivity. The process involves:

- Mixing the appropriate carbonyl compound (e.g., 4-cyclohexylbenzaldehyde) with 4-isopropylbenzenamine.

- Stirring the mixture in a solvent such as trifluoroethanol at mild temperatures (35-40 °C).

- Adding a reducing agent like sodium borohydride to reduce the imine intermediate to the amine.

- Purification by crystallization or column chromatography.

Catalysts and Conditions for Hydrogenation

For hydrogenation steps in the preparation of intermediates or the final compound, catalysts from Group VIII noble metals are used:

Hydrogenation is typically carried out under high hydrogen pressure (30-300 bar) and elevated temperatures (50-250 °C), often without solvent or in alcohols/ethers.

Electrochemical Methods for Intermediate Preparation

Electrochemical methoxylation and oxidation methods are used industrially to prepare key aldehyde intermediates such as 4-isopropylbenzaldehyde derivatives, which can then be converted to amines via reductive amination or catalytic hydrogenation.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of trifluoroethanol as solvent and sodium borohydride as reducing agent provides high yields (~90%) in reductive amination for related amines.

- Catalysts containing ruthenium supported on silicon dioxide show excellent activity and selectivity for hydrogenation steps, which are critical for preparing saturated cyclohexyl intermediates.

- Electrochemical oxidation methods enable selective functionalization of aromatic rings, facilitating the synthesis of aldehyde precursors under mild conditions.

- The hydrogenation step must avoid catalyst poisons such as carbon monoxide or sulfur compounds to maintain catalyst activity.

- The final product is often a mixture of cis- and trans-isomers due to the stereochemistry of the cyclohexyl ring, which can be separated if necessary by fractional distillation or chromatography.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging palladium catalysts. For example, inert atmospheres (e.g., argon) and controlled heating (e.g., 180°C) improve cross-coupling efficiency . Purification via flash chromatography (e.g., CH₂Cl₂/AcOEt gradients) is critical to isolate the product, with yields ranging from 35% to 90% depending on substituent reactivity .

- Optimization : Adjusting stoichiometry of cyclohexylphenyl precursors and using base additives (e.g., diisopropylethylamine) can mitigate side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm aromatic proton environments (δ 7.0–7.5 ppm for substituted phenyl groups) and cyclohexyl/alkyl carbons (δ 25–45 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed vs. calculated m/z) and detects isotopic patterns for halogenated impurities .

- UV-Vis : λmax near 255 nm indicates π→π* transitions in aromatic systems .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Solubility : Sparingly soluble in polar solvents (water, methanol) but highly soluble in DMSO or DCM due to hydrophobic cyclohexyl/isopropyl groups .

- Stability : Store at -20°C in inert atmospheres to prevent oxidation. Degradation studies via HPLC can monitor stability over ≥5 years .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological or catalytic activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance electrophilic reactivity, while bulky substituents (e.g., cyclohexyl) improve lipid membrane penetration .

- Comparative assays (e.g., antiproliferative activity) for derivatives like N-(4-heptylphenyl) analogs reveal alkyl chain length correlates with cytotoxicity .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound?

- Data Validation : Cross-reference NMR and MS data with computational models (e.g., Crippen or Joback methods for logP predictions) .

- Reproducibility : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate via interlaboratory studies .

Q. How can researchers optimize analytical methods (e.g., HPLC, LC-MS) for quantifying trace impurities in synthesized batches?

- Method Development :

- Column Selection : Use C18 reverse-phase columns with acetonitrile/water gradients for separation.

- Detection : Tandem MS (MS/MS) enhances sensitivity for low-abundance byproducts (e.g., despropionyl analogs) .

Q. What computational tools are suitable for modeling the conformational dynamics or reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。